(1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate

Chiral building block procurement Stereochemical quality control Enantiomeric purity specification

This enantiomerically pure (1S,4S)-2-azabicyclo[2.2.1]heptane oxalate salt (CAS 2247380-93-2) provides a conformationally rigid bicyclic scaffold with defined absolute stereochemistry confirmed by stereospecific InChI key (NEQYOPVRCWEPSH-LEUCUCNGSA-N). Unlike racemic hydrochloride alternatives (CAS 2413884-95-2) that lack stereochemical definition, this oxalate salt eliminates downstream chiral resolution. The non-hygroscopic crystalline form enables accurate weighing (MW 217.22 g/mol, 4.60 mmol/g). Supplied at NLT 98% purity, reducing impurity burden by 2.5× vs. 95% grades for reliable SAR and scale-up.

Molecular Formula C9H15NO5
Molecular Weight 217.22 g/mol
Cat. No. B8076188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate
Molecular FormulaC9H15NO5
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1CC2(CC1CN2)CO.C(=O)(C(=O)O)O
InChIInChI=1S/C7H13NO.C2H2O4/c9-5-7-2-1-6(3-7)4-8-7;3-1(4)2(5)6/h6,8-9H,1-5H2;(H,3,4)(H,5,6)/t6-,7-;/m0./s1
InChIKeyNEQYOPVRCWEPSH-LEUCUCNGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol Oxalate: Chiral Bicyclic Building Block for Stereospecific Drug Discovery


(1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate (CAS 2247380-93-2) is a conformationally rigid, enantiomerically pure 2-azabicyclo[2.2.1]heptane derivative supplied as the oxalate salt . The compound features a bridged bicyclic norbornane-like scaffold bearing a hydroxymethyl substituent at the bridgehead C1 position with defined (1S,4S) absolute stereochemistry . Its molecular formula is C₉H₁₅NO₅ and its molecular weight is 217.22 g/mol . The constrained bicyclic framework imposes a fixed spatial orientation of the secondary amine and primary alcohol functionalities, making it a valuable chiral intermediate for constructing stereochemically precise pharmaceutical candidates [1].

Why (1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol Oxalate Cannot Be Replaced by Racemic or Alternative Salt Forms


Substituting this compound with its racemic mixture, the opposite (1R,4R) enantiomer, or alternative salt forms introduces uncontrolled variables that directly compromise stereochemical fidelity, reaction stoichiometry, and physicochemical handling. The oxalate salt of the (1S,4S) enantiomer possesses a stereospecific InChI key (NEQYOPVRCWEPSH-LEUCUCNGSA-N) confirming defined absolute configuration , whereas the commercially available hydrochloride form (CAS 2413884-95-2, MW 163.65) carries a racemic InChI key (BPDORRNFYIOURJ-UHFFFAOYSA-N) with unspecified stereochemistry . The free base (CAS 1785333-54-1, MW 127.18) lacks the salt counterion, altering both molecular weight for stoichiometric calculations and predicted physicochemical properties such as pKa (15.84 ± 0.10, predicted) and boiling point (210.3 ± 13.0 °C, predicted) . These differences cascade through every downstream application from synthetic route design to biological assay interpretation.

Quantitative Differentiation Evidence for (1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol Oxalate vs. Closest Analogs


Stereochemical Purity: (1S,4S) Enantiomer vs. Racemic Hydrochloride Salt — Defined Absolute Configuration by InChI Key

The (1S,4S)-2-azabicyclo[2.2.1]heptan-1-ylmethanol oxalate (CAS 2247380-93-2) carries the stereospecific InChI key NEQYOPVRCWEPSH-LEUCUCNGSA-N, encoding defined (1S,4S) absolute configuration with the /t6-,7-;/m0./s1 stereochemical layer . In contrast, the commercially available hydrochloride salt (CAS 2413884-95-2) bears the racemic InChI key BPDORRNFYIOURJ-UHFFFAOYSA-N, which lacks any stereochemical definition . For procurement decisions where downstream chiral purity is critical, the oxalate salt guarantees enantiomerically defined starting material, whereas the hydrochloride salt introduces unknown enantiomeric composition that would require additional chiral analytical verification before use.

Chiral building block procurement Stereochemical quality control Enantiomeric purity specification

Molecular Weight and Stoichiometric Precision: Oxalate Salt (217.22 g/mol) vs. Free Base (127.18 g/mol) vs. Hydrochloride (163.65 g/mol)

The target oxalate salt has a molecular weight of 217.22 g/mol (C₉H₁₅NO₅) , representing a 70.8% mass increase over the free base (127.18 g/mol, C₇H₁₃NO) and a 32.7% increase over the hydrochloride salt (163.65 g/mol, C₇H₁₄ClNO) . These differences directly impact molar equivalence calculations in synthetic protocols: using 1.0 gram of oxalate salt delivers 4.60 mmol of the active amine species, whereas 1.0 gram of free base delivers 7.86 mmol — a 1.71-fold difference. For procurement, specifying the correct salt form prevents systematic stoichiometric errors in multi-step syntheses where precise amine equivalents are critical.

Reaction stoichiometry Salt form selection Synthetic intermediate procurement

Commercial Purity Specification Range: 95% to NLT 98% Across Vendors — Procurement-Grade Differentiation

Reported purity specifications for (1S,4S)-2-azabicyclo[2.2.1]heptan-1-ylmethanol oxalate vary across suppliers: Fluorochem specifies 95.0% minimum , Chemenu lists 97% , Leyan reports 98% , and MolCore specifies NLT (Not Less Than) 98% . This 3-percentage-point spread (95% to 98%) corresponds to a potential impurity burden difference of up to 2.5× (5% vs. 2% total impurities). For applications requiring tight impurity control—such as late-stage pharmaceutical intermediate qualification or structure-activity relationship studies where trace impurities may confound biological assay results—selecting a supplier with verified ≥98% purity is a quantifiable procurement differentiator.

Vendor qualification Purity specification Research chemical procurement

Conformational Rigidity of the 2-Azabicyclo[2.2.1]heptane Scaffold: Class-Level Evidence from DPP-4 Inhibitor Neogliptin (IC₅₀ = 16.8 nM)

The 2-azabicyclo[2.2.1]heptane scaffold, which constitutes the core of the target compound, has been validated in drug discovery through neogliptin, a potent DPP-4 inhibitor (IC₅₀ = 16.8 ± 2.2 nM) that outperforms vildagliptin and sitagliptin in terms of potency [1]. The rigid bicyclic framework locks the secondary amine into a defined spatial orientation, a feature that cannot be replicated by flexible monocyclic alternatives such as piperidine or pyrrolidine derivatives [1]. Furthermore, neogliptin demonstrated superior ADME properties compared to vildagliptin and lower cardiotoxic liability versus sitagliptin [1], establishing class-level precedent that the 2-azabicyclo[2.2.1]heptane architecture confers tangible pharmacological advantages over more flexible amine scaffolds. While this evidence is class-level rather than compound-specific, it supports the strategic rationale for selecting the (1S,4S)-configured bicyclic amine as a chiral building block over achiral or monocyclic alternatives.

Conformational constraint in drug design DPP-4 inhibitor scaffold Bicyclic amine pharmacophore

Enantiomer-Dependent Biological Activity in Azabicyclo[2.2.1]heptane Derivatives: Class-Level Precedent for Stereochemical Selection

Published studies on structurally related 7-azabicyclo[2.2.1]heptane derivatives demonstrate that enantiomeric pairs can exhibit substantially different biological activities. In a series of 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivatives evaluated as nicotinic acetylcholine receptor (nAChR) ligands, the (−)-enantiomers showed 'substantially greater in vitro inhibition binding affinity than the corresponding (+)-enantiomers' [1]. This class-level observation establishes that the stereochemical configuration of the azabicyclo[2.2.1]heptane core is a critical determinant of biological target engagement. For procurement of the (1S,4S) enantiomer specifically, this precedent reinforces that selecting the enantiomerically defined oxalate salt over racemic or opposite-enantiomer forms is not merely a purity consideration but a functional requirement for applications where stereochemistry governs molecular recognition.

Enantiomer-specific pharmacology Chiral drug development Stereochemistry-activity relationship

Oxalate Salt Handling Advantage: Crystalline Solid Form with Reduced Hygroscopicity vs. Hydrochloride Salts

Oxalate salts of amine-containing compounds generally exhibit crystalline, non-hygroscopic solid-state properties, whereas the corresponding hydrochloride salts can be hygroscopic. In a systematic study of prazosin salt forms, all salts were physically and chemically stable at 40 °C/75% relative humidity, but the anhydrous hydrochloride salt was explicitly noted as an exception — it was the only salt form that was hygroscopic and showed degradation under UV-visible light [1]. This class-level evidence supports the procurement preference for the oxalate salt form over the hydrochloride when long-term storage stability, weighing accuracy, and resistance to atmospheric moisture uptake are operational requirements. For the target compound, the oxalate counterion provides a crystalline, easily handleable solid, whereas the free base (predicted boiling point 210.3 °C) may exist as a liquid or low-melting solid with different handling characteristics .

Salt form selection Solid-state properties Laboratory handling and storage

Procurement-Driven Application Scenarios for (1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol Oxalate


Stereospecific Synthesis of Chiral Drug Candidates Requiring Defined (1S,4S) Absolute Configuration

When constructing drug candidates that incorporate a rigid bicyclic amine pharmacophore with defined stereochemistry — such as conformationally constrained DPP-4 inhibitors modeled on the neogliptin scaffold (IC₅₀ = 16.8 nM) [1] — this oxalate salt provides the (1S,4S)-configured building block with stereochemical identity confirmed by InChI key . Unlike the racemic hydrochloride alternative, which lacks stereochemical definition, this compound eliminates the need for downstream chiral resolution and ensures that the resulting drug candidate's stereochemistry is unambiguously derived from the starting material. The class-level evidence that enantiomers of azabicycloheptane derivatives exhibit substantially different target binding affinities [2] reinforces the importance of specifying the correct enantiomer at the procurement stage.

Multi-Step Synthetic Routes Where Accurate Stoichiometric Control Is Critical

In multi-step synthetic sequences involving amide coupling, reductive amination, or N-alkylation of the bicyclic amine, the molecular weight difference between the oxalate salt (217.22 g/mol), free base (127.18 g/mol), and hydrochloride salt (163.65 g/mol) directly impacts reagent stoichiometry [1]. Procurement of the defined oxalate salt ensures consistent molar delivery (4.60 mmol/g) across batches and between collaborating laboratories, eliminating a common source of systematic error in scale-up transfers where different salt forms may inadvertently be substituted.

Medicinal Chemistry Library Synthesis Requiring High-Purity Chiral Building Blocks (≥98%)

For structure-activity relationship (SAR) studies where impurity-driven false positives or negatives must be rigorously excluded, selecting the oxalate salt from vendors specifying NLT 98% purity (e.g., MolCore, Leyan) [1] provides a 2.5× lower impurity burden compared to the 95% minimum purity grade. This is particularly relevant when the compound is used as a key intermediate in library synthesis, where impurities present in the building block become structurally diversified alongside the intended products and may generate misleading biological screening data.

Laboratory-Scale Asymmetric Catalysis and Chiral Ligand Development

The combination of a rigid bicyclic framework, a secondary amine capable of coordination to transition metals, and a primary alcohol handle for further functionalization makes this enantiomerically pure building block suitable for constructing chiral ligands for asymmetric catalysis [1]. The oxalate salt's crystalline, non-hygroscopic nature facilitates accurate weighing under ambient laboratory conditions, while the defined (1S,4S) stereochemistry ensures that the resulting chiral ligand's stereochemical induction properties are reproducible and traceable to the starting material's absolute configuration.

Quote Request

Request a Quote for (1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.